molecular formula C19H16BrClN2O3 B2732354 (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide CAS No. 444071-06-1

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide

Numéro de catalogue B2732354
Numéro CAS: 444071-06-1
Poids moléculaire: 435.7
Clé InChI: LXKLJCCGRSWSJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BRD0705 is a small molecule inhibitor that targets bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extraterminal (BET) protein family. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to several diseases, including cancer. BRD0705 has been shown to selectively bind to the bromodomain of BRD4, inhibiting its activity and leading to the downregulation of oncogenic genes.

Mécanisme D'action

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide plays a crucial role in regulating gene expression by binding to acetylated histones and recruiting other transcriptional regulators to the chromatin. BRD0705 binds to the bromodomain of this compound, preventing its interaction with acetylated histones and disrupting the recruitment of other transcriptional regulators. This leads to the downregulation of oncogenic genes, resulting in the inhibition of cancer cell growth.
Biochemical and physiological effects:
BRD0705 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell cycle progression and reduce the expression of various oncogenic genes. In addition, BRD0705 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of BRD0705 is its selectivity for (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide, which reduces off-target effects. However, its potency varies depending on the cancer cell line, and it may not be effective in all cases. In addition, the synthesis method for BRD0705 is complex and may limit its availability for research purposes.

Orientations Futures

There are several future directions for BRD0705 research. One potential direction is the development of more potent and selective (Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide inhibitors. Another direction is the investigation of the combination of BRD0705 with other chemotherapeutic agents to enhance its efficacy. In addition, the use of BRD0705 in animal models and clinical trials is an important next step to evaluate its safety and efficacy in humans.
In conclusion, BRD0705 is a promising small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer therapy. Its selective binding to this compound and minimal toxicity in normal cells make it a promising candidate for combination therapy. However, further research is needed to optimize its potency and selectivity and evaluate its safety and efficacy in animal models and clinical trials.

Méthodes De Synthèse

BRD0705 can be synthesized using a multistep process involving the coupling of various reagents. The synthesis method was first reported by scientists at the Broad Institute of MIT and Harvard in 2011. The process involves the reaction of 3-bromo-4-(4-chlorobenzyloxy)-5-ethoxyphenol with 2-cyano-3-(4-methoxyphenyl)acrylic acid, followed by a series of purification steps to obtain the final product.

Applications De Recherche Scientifique

BRD0705 has been extensively studied for its potential use in cancer therapy. Several studies have shown that BRD0705 can inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, BRD0705 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.

Propriétés

IUPAC Name

(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN2O3/c1-2-25-17-9-13(7-14(10-22)19(23)24)8-16(20)18(17)26-11-12-3-5-15(21)6-4-12/h3-9H,2,11H2,1H3,(H2,23,24)/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKLJCCGRSWSJR-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)N)Br)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.